molecular formula C14H12O3 B12292706 Furan, 2,5-difurfuryl-

Furan, 2,5-difurfuryl-

Katalognummer: B12292706
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: IFYMHQPQXVMQHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis[(2-furanyl)methyl]furan is a heterocyclic organic compound that belongs to the class of furans It is characterized by the presence of two furan rings attached to a central furan ring through methylene bridges

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Bis[(2-furanyl)methyl]furan can be synthesized through several methods. One common approach involves the reaction of furfural with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of 2,5-Bis[(2-furanyl)methyl]furan can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis[(2-furanyl)methyl]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-Bis[(2-furanyl)methyl]furan has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Bis[(2-furanyl)methyl]furan involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Bis(hydroxymethyl)furan: A derivative with hydroxymethyl groups instead of furanyl groups.

    2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups.

Uniqueness

2,5-Bis[(2-furanyl)methyl]furan is unique due to its specific structure, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C14H12O3

Molekulargewicht

228.24 g/mol

IUPAC-Name

2,5-bis(furan-2-ylmethyl)furan

InChI

InChI=1S/C14H12O3/c1-3-11(15-7-1)9-13-5-6-14(17-13)10-12-4-2-8-16-12/h1-8H,9-10H2

InChI-Schlüssel

IFYMHQPQXVMQHM-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CC2=CC=C(O2)CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.